molecular formula C20H12ClN3O2 B12932262 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline CAS No. 49797-14-0

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline

Cat. No.: B12932262
CAS No.: 49797-14-0
M. Wt: 361.8 g/mol
InChI Key: XCMRGKYGKQOYTF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-aminobenzonitrile with 3-nitrobenzaldehyde, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted quinazolines.

Scientific Research Applications

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the chloro and nitro groups, making it less reactive.

    6-Chloro-4-phenylquinazoline: Similar structure but without the nitrophenyl group.

    2-(3-Nitrophenyl)quinazoline: Lacks the chloro and phenyl groups.

Uniqueness

6-Chloro-2-(3-nitrophenyl)-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

49797-14-0

Molecular Formula

C20H12ClN3O2

Molecular Weight

361.8 g/mol

IUPAC Name

6-chloro-2-(3-nitrophenyl)-4-phenylquinazoline

InChI

InChI=1S/C20H12ClN3O2/c21-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)23-20(22-18)14-7-4-8-16(11-14)24(25)26/h1-12H

InChI Key

XCMRGKYGKQOYTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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